Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate
Description
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate is a synthetic benzoate ester featuring a unique combination of substituents: fluoro (position 2), iodo (position 3), methyl (position 6), and nitro (position 5). The ester group enhances lipophilicity, while electron-withdrawing substituents (e.g., nitro, halogens) may influence reactivity, stability, and biological activity.
Properties
Molecular Formula |
C9H7FINO4 |
|---|---|
Molecular Weight |
339.06 g/mol |
IUPAC Name |
methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H7FINO4/c1-4-6(12(14)15)3-5(11)8(10)7(4)9(13)16-2/h3H,1-2H3 |
InChI Key |
REDGMYWLOGFQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])I)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluoro-3-iodo-6-methylbenzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification process involves the reaction of the resulting nitro compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of compounds like 2-fluoro-3-azido-6-methyl-5-nitrobenzoate.
Reduction: Formation of 2-fluoro-3-iodo-6-methyl-5-aminobenzoate.
Oxidation: Formation of 2-fluoro-3-iodo-6-methyl-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized into three groups: herbicidal sulfonylurea esters , natural resin-derived esters , and simple aromatic esters . Key comparisons include:
Table 1: Structural and Functional Group Comparison


Key Observations :
- Halogens : The target compound’s iodo and fluoro substituents introduce steric bulk and electronic effects absent in simpler esters like methyl salicylate. Iodo’s polarizability may enhance binding in biological systems compared to smaller halogens .
- Methyl Group : The 6-methyl group may sterically hinder interactions in enzymatic systems, contrasting with the unsubstituted methyl salicylate .
Physical and Chemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from substituent effects:
Table 2: Inferred Property Comparison
Key Findings :
Biological Activity
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate is a synthetic organic compound belonging to the class of substituted benzoates. Its unique structure, characterized by the presence of a fluoro group, an iodo group, and a nitro group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features several substituents that influence its reactivity and interaction with biological systems:
- Fluoro Group : Known for enhancing metabolic stability and lipophilicity.
- Iodo Group : Often used in radiolabeling and can influence binding affinity.
- Nitro Group : Can participate in redox reactions and affect electron transfer processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitro group may facilitate electron transfer processes, while the halogen substituents can enhance binding affinity to target proteins.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various nitro-substituted benzoates, including this compound. The compound demonstrated significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition : Research on similar compounds has shown that halogenated benzoates can act as inhibitors of enzymes such as acetylcholinesterase (AChE). This compound's structural features may allow it to inhibit AChE effectively, which is crucial in treating conditions like Alzheimer's disease .
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that this compound could exhibit selective cytotoxicity towards cancer cell lines. Further studies are required to determine its mechanism of action and potential therapeutic window .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluoro, iodo, nitro groups | Antimicrobial, enzyme inhibition |
| Methyl 5-fluoro-2-nitrobenzoate | Fluoro, nitro groups | Moderate antimicrobial activity |
| Ethyl 6-amino-2-fluoro-3-nitrobenzoate | Amino group | Cytotoxic towards specific cancers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


